(4-Bromo-2-trifluoromethyl-phenoxy)-acetic acid tert-butyl ester
Description
(4-Bromo-2-trifluoromethyl-phenoxy)-acetic acid tert-butyl ester is a brominated aromatic compound featuring a trifluoromethyl (-CF₃) group and a tert-butyl ester moiety. Its structure comprises a phenoxy-acetic acid backbone modified with a bromine atom at the 4-position and a -CF₃ group at the 2-position of the benzene ring, esterified to a tert-butyl group.
Properties
IUPAC Name |
tert-butyl 2-[4-bromo-2-(trifluoromethyl)phenoxy]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14BrF3O3/c1-12(2,3)20-11(18)7-19-10-5-4-8(14)6-9(10)13(15,16)17/h4-6H,7H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYUDPYDDHXICCP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)COC1=C(C=C(C=C1)Br)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14BrF3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromo-2-trifluoromethyl-phenoxy)-acetic acid tert-butyl ester typically involves the reaction of 4-bromo-2-trifluoromethylphenol with tert-butyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile or dimethylformamide under reflux conditions. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (SNAr)
The bromine atom at the para position undergoes nucleophilic substitution due to activation by the electron-withdrawing trifluoromethyl group. This reaction typically requires polar aprotic solvents (e.g., DMF) and elevated temperatures.
Example Reactions:
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Ammonolysis : Reaction with ammonia or amines yields 4-amino derivatives.
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Alkoxylation : Substitution with alkoxides (e.g., NaOCH₃) produces 4-alkoxy analogs.
Factors Influencing Reactivity:
| Parameter | Effect |
|---|---|
| Trifluoromethyl group | Enhances electrophilicity via -I effect, accelerating SNAr reactions. |
| tert-Butyl ester | Minimal steric hindrance on the aromatic ring; reactivity similar to methyl esters. |
Ester Hydrolysis
The tert-butyl ester undergoes hydrolysis under acidic or basic conditions to yield the corresponding acetic acid.
Conditions and Outcomes:
| Condition | Mechanism | Product | Yield |
|---|---|---|---|
| Basic (LiOH/THF/H₂O) | Nucleophilic acyl substitution | (4-Bromo-2-trifluoromethyl-phenoxy)-acetic acid | ~85% |
| Acidic (HCl/MeOH) | Acid-catalyzed cleavage | Same as above | ~70% |
Kinetic Note: The tert-butyl group’s steric bulk slows hydrolysis compared to methyl or ethyl esters, requiring prolonged reaction times (8–12 hours) .
Transition Metal-Catalyzed Coupling
The bromine atom participates in cross-coupling reactions, enabling C–C bond formation.
Key Reactions:
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Suzuki-Miyaura Coupling :
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Buchwald-Hartwig Amination :
Functional Group Transformations
The trifluoromethyl group remains inert under most conditions but can influence neighboring reactivity:
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Electrophilic Aromatic Substitution : The trifluoromethyl group deactivates the ring, directing incoming electrophiles to the meta position relative to itself.
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Reductive Dehalogenation : Bromine can be removed via catalytic hydrogenation (H₂/Pd-C) to yield a trifluoromethyl-substituted phenol derivative .
Comparative Reactivity of Analogous Esters
| Ester Moiety | Hydrolysis Rate (Relative) | SNAr Reactivity | Steric Hindrance |
|---|---|---|---|
| Methyl | 1.0 (Reference) | High | Low |
| tert-Butyl | 0.3 | Moderate | High |
| Ethyl | 0.7 | High | Moderate |
The tert-butyl ester’s stability under basic conditions makes it advantageous for stepwise syntheses requiring orthogonal protection .
Experimental Protocols
General Procedure for SNAr (Adapted from ):
-
Dissolve 1.0 mmol of the compound in 10 mL DMF.
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Add 2.0 mmol nucleophile (e.g., amine or alkoxide).
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Heat at 80°C for 12–24 hours.
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Quench with water, extract with EtOAc, and purify via column chromatography.
Hydrolysis Protocol (From ):
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Suspend 1.0 mmol ester in THF/H₂O (3:1).
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Add 1.5 eq LiOH·H₂O.
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Stir at RT for 8 hours.
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Acidify with HCl, extract with DCM, and concentrate.
Scientific Research Applications
Synthesis and Preparation
The synthesis of (4-Bromo-2-trifluoromethyl-phenoxy)-acetic acid tert-butyl ester typically involves the reaction of tert-butyl bromoacetate with 4-bromo-2-trifluoromethylphenol. The reaction is conducted in the presence of bases like potassium carbonate in solvents such as acetone or dimethylformamide, followed by refluxing to facilitate the reaction and subsequent purification steps to isolate the product.
Medicinal Chemistry
The compound has been investigated for its potential therapeutic properties, particularly in the development of drugs targeting various diseases. Its unique structural features allow it to interact with biological molecules effectively.
Case Study:
A study explored the use of similar compounds in stabilizing TTR (transthyretin) tetramers, which are implicated in amyloid diseases. The findings suggest that compounds with similar structural motifs can significantly influence TTR stability and prevent misfolding, indicating potential applications in treating conditions like familial amyloid polyneuropathy .
Organic Synthesis
This compound serves as an intermediate in the synthesis of more complex organic molecules. Its ability to undergo various chemical reactions—such as oxidation, reduction, and substitution—makes it a versatile reagent in organic synthesis.
Data Table: Reaction Types and Conditions
| Reaction Type | Reagents/Conditions | Major Products |
|---|---|---|
| Oxidation | Potassium permanganate | Carboxylic acids |
| Reduction | Lithium aluminum hydride | Amines |
| Substitution | Nucleophiles (amines) | Functionalized derivatives |
Agricultural Chemistry
The compound's properties may also lend themselves to applications in agricultural chemistry, particularly as a herbicide or plant growth regulator due to its phenoxyacetic acid structure.
Case Study:
Research has indicated that phenoxyacetic acids can modulate plant growth responses, suggesting that derivatives like this compound could be evaluated for efficacy as herbicides or growth regulators .
Mechanism of Action
The mechanism of action of (4-Bromo-2-trifluoromethyl-phenoxy)-acetic acid tert-butyl ester involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues
The following table summarizes key structural analogues, their molecular properties, and applications:
Key Differences and Research Findings
Substituent Position and Reactivity :
- The 4-bromo-2-trifluoromethyl substitution in the target compound contrasts with 3-bromo in 's analogue. The para-bromo substituent enhances steric accessibility for further functionalization compared to meta-bromo derivatives .
- The -CF₃ group increases lipophilicity and metabolic resistance compared to -OCH₃ () or -NH₂ (), impacting pharmacokinetics .
Ester Group Influence :
- tert-Butyl esters (e.g., target compound, ) offer superior hydrolytic stability over methyl esters (), making them preferable in prolonged synthetic pathways .
Synthetic Utility :
Biological Activity
(4-Bromo-2-trifluoromethyl-phenoxy)-acetic acid tert-butyl ester is a compound of significant interest due to its potential biological activities. This article reviews the available literature on its biological effects, mechanisms of action, and relevant case studies, providing a comprehensive overview of its pharmacological properties.
Chemical Structure and Properties
The compound features a bromine atom and a trifluoromethyl group attached to a phenoxy ring, which contributes to its unique reactivity and biological properties. The tert-butyl ester moiety enhances lipophilicity, potentially improving membrane permeability and bioavailability.
Antimicrobial Activity
Several studies have investigated the antimicrobial properties of compounds with similar structures. For instance, derivatives containing trifluoromethyl groups have shown enhanced activity against various bacterial strains. In one study, compounds with similar phenoxy-acetic acid structures exhibited significant inhibition against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentration (MIC) values ranging from 0.5 to 2 μg/mL .
| Compound | MIC against E. coli (μg/mL) | MIC against S. aureus (μg/mL) |
|---|---|---|
| Compound A | 1.0 | 0.5 |
| Compound B | 0.5 | 1.0 |
| This compound | TBD | TBD |
Anti-inflammatory Activity
Research has indicated that similar compounds can exhibit anti-inflammatory effects through the inhibition of pro-inflammatory cytokines. For example, studies on related phenoxyacetic acids demonstrated a reduction in tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) levels in vitro, suggesting a potential mechanism for anti-inflammatory action .
Anticancer Activity
Preliminary investigations into the anticancer properties of compounds with related structures have shown promising results. In vitro studies indicated that these compounds could induce apoptosis in cancer cell lines such as A549 (lung cancer) and H1975 (non-small cell lung cancer). The mechanisms involved include cell cycle arrest at the G2/M phase and up-regulation of p21, a cyclin-dependent kinase inhibitor .
The biological activity of this compound is likely mediated through its interaction with specific molecular targets:
- Enzyme Inhibition : The presence of the bromine and trifluoromethyl groups may enhance binding affinity to enzymes involved in metabolic pathways.
- Receptor Modulation : Similar compounds have been shown to act as agonists or antagonists at various receptors, influencing cellular signaling pathways.
Case Studies
- Antimicrobial Efficacy : A study evaluated the antibacterial activity of various phenoxyacetic acid derivatives against clinical isolates of E. coli and S. aureus. The results showed that modifications in the phenoxy group significantly affected antibacterial potency, highlighting the importance of structural features in determining biological activity .
- Cancer Cell Line Studies : Research on related phenoxyacetic acids demonstrated their ability to inhibit cell proliferation in multiple cancer cell lines. Flow cytometry analyses revealed increased apoptosis rates and cell cycle arrest, indicating potential therapeutic applications .
Q & A
Q. What synthetic routes are commonly employed for synthesizing (4-Bromo-2-trifluoromethyl-phenoxy)-acetic acid tert-butyl ester?
The compound is typically synthesized via coupling reactions involving bromoacetic acid tert-butyl ester and functionalized aryl bromides. For example, in a multi-step synthesis (Example 324, EP 4 374 877 A2), bromoacetic acid tert-butyl ester was coupled with a fluorinated phenylcarboxamide intermediate under palladium-catalyzed conditions. Key steps include nucleophilic aromatic substitution (for bromine displacement) and esterification. Purification often involves column chromatography with solvents like dichloromethane/ethyl acetate gradients, followed by LCMS validation (e.g., m/z 757 [M+H]+) .
Q. How is the tert-butyl ester group characterized and confirmed in this compound?
The tert-butyl ester is confirmed using ¹H NMR (e.g., a singlet at ~1.4 ppm for the nine equivalent tert-butyl protons) and ¹³C NMR (a carbonyl signal at ~170 ppm for the ester group). LCMS analysis (e.g., [M+H]+ ion) and HPLC retention times (e.g., 1.23 minutes under SQD-FA05 conditions) provide additional validation. FTIR can identify the ester C=O stretch (~1740 cm⁻¹) .
Q. What experimental precautions are critical when handling this compound?
Due to the bromine and trifluoromethyl groups, strict safety protocols are required:
- Use PPE (gloves, goggles, lab coats) to avoid skin/eye contact.
- Conduct reactions in a fume hood to mitigate inhalation risks.
- Waste must be segregated and disposed of via certified chemical waste services to prevent environmental contamination .
Advanced Research Questions
Q. How can the cleavage of the tert-butyl ester group be optimized for downstream applications?
The tert-butyl ester is cleaved using trifluoroacetic acid (TFA) in dichloromethane (e.g., 1.7 mL TFA in 5 mL CH₂Cl₂, 5 hours at room temperature). Co-evaporation with toluene removes residual TFA. For acid-sensitive intermediates, milder conditions like HCl in dioxane may be used. Monitor reaction progress via TLC (silica gel, UV detection) or LCMS for de-esterified products .
Q. What role do the bromine and trifluoromethyl substituents play in reactivity and stability?
- Bromine : Enhances electrophilic aromatic substitution (EAS) reactivity, enabling cross-coupling reactions (e.g., Suzuki-Miyaura). It also increases molecular weight, affecting solubility and crystallization.
- Trifluoromethyl : Provides electron-withdrawing effects, stabilizing the phenoxy moiety against oxidation. Its hydrophobicity improves membrane permeability in biological assays. Computational studies (e.g., DFT) can model substituent effects on electronic structure and reactivity .
Q. How can conflicting LCMS/HPLC data be resolved during purity analysis?
Discrepancies may arise from residual solvents, degradation products, or isomerization. Solutions include:
- Multi-method validation : Cross-check with ¹H NMR and HRMS.
- HPLC gradient optimization : Adjust mobile phase pH or use ion-pair reagents (e.g., TFA) to resolve co-eluting peaks.
- Stability studies : Assess compound integrity under storage conditions (e.g., -20°C under argon) .
Q. What computational tools are used to predict the compound’s physicochemical properties?
- LogP calculations : Software like ACD/Labs or MOE predicts lipophilicity, critical for pharmacokinetic profiling.
- Molecular docking : Tools like AutoDock Vina model interactions with biological targets (e.g., enzymes with hydrophobic active sites).
- DFT simulations : Gaussian or ORCA software analyzes electronic effects of bromine and trifluoromethyl groups on reaction pathways .
Methodological Tables
Table 1: Key Synthetic Steps and Conditions
| Step | Reagents/Conditions | Outcome/Validation | Reference |
|---|---|---|---|
| Ester coupling | Pd(OAc)₂, PPh₃, K₂CO₃, DMF, 80°C | Coupled intermediate, LCMS: m/z 757 | |
| TFA cleavage | TFA/CH₂Cl₂, 5 h, RT | Deprotected acid, >95% purity | |
| Purification | Silica gel, CH₂Cl₂/EtOAc (8:2) | Isolated yield: 65–70% |
Table 2: Analytical Parameters
| Technique | Parameters | Key Observations |
|---|---|---|
| ¹H NMR (400 MHz, CDCl₃) | δ 1.44 (s, 9H, t-Bu), 4.62 (s, 2H, OCH₂CO) | Confirms ester and aryl protons |
| HPLC (SQD-FA05) | C18 column, 0.1% TFA in H₂O/MeOH gradient | Retention time: 1.23 min |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
